2,5-Difluoropyridine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5F2N3 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
2,5-difluoropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) |
InChI Key |
YMRQINRGHVCLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)N)N)F |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2,5 Difluoropyridine 3,4 Diamine
Nucleophilic Reactivity of Amino Moieties
The most prominent feature of 2,5-Difluoropyridine-3,4-diamine is the ortho-diamine system. These adjacent amino groups are highly nucleophilic and serve as a powerful handle for constructing fused heterocyclic systems through cyclization and annulation reactions.
Cyclization and Heterocyclic Annulation Reactions of the ortho-Diamine Functionality
The ortho-diamine moiety is a classic precursor for the synthesis of five- and six-membered fused heterocycles. The reaction typically proceeds via a double condensation mechanism with reagents containing two electrophilic centers. This reactivity allows for the annulation of new rings onto the pyridine (B92270) framework, providing access to complex polycyclic aromatic systems. The nucleophilicity of the amino groups drives these transformations, enabling the formation of new carbon-nitrogen bonds under relatively mild conditions.
Formation of Fused Pyridine Systems, including Quinoxalines and Pyridopyrazines
A primary application of ortho-diamines is their reaction with 1,2-dicarbonyl compounds to form quinoxaline-type structures. In the case of this compound, this reaction leads to the formation of pyridopyrazines. The condensation with α-dicarbonyls such as glyoxal, biacetyl, or benzil (B1666583) results in the formation of a pyrazine (B50134) ring fused to the pyridine core. This reaction is often catalyzed by acid and is a cornerstone in the synthesis of nitrogen-containing heterocycles.
For example, the reaction of pentafluoropyridine (B1199360) with diamines has been shown to readily produce tetrahydropyrido[3,4-b]pyrazine scaffolds, demonstrating the inherent tendency of fluorinated pyridines to undergo reactions that form such fused systems. This general approach is highly valuable for generating molecular diversity for applications in life sciences. The resulting 6,9-difluoropyrido[3,4-b]pyrazine system retains the fluorine substituents, which can be used for further functionalization or to modulate the electronic properties of the final molecule.
Table 1: Illustrative Examples of Pyridopyrazine Formation from this compound
| 1,2-Dicarbonyl Reactant | Chemical Name | Resulting Fused Pyridine System |
| Glyoxal | Ethane-1,2-dione | 6,9-Difluoropyrido[3,4-b]pyrazine |
| Biacetyl | Butane-2,3-dione | 2,3-Dimethyl-6,9-difluoropyrido[3,4-b]pyrazine |
| Benzil | 1,2-Diphenylethane-1,2-dione | 2,3-Diphenyl-6,9-difluoropyrido[3,4-b]pyrazine |
This table presents expected products based on established reactivity of ortho-diamines.
Electrophilic and Nucleophilic Substitution at the Pyridine Ring
The electronic nature of the pyridine ring in this compound is significantly modulated by the interplay between the electron-donating amino groups and the strongly electron-withdrawing fluorine atoms.
Influence of Fluorine Atoms on Electronic Distribution and Ring Reactivity
Fluorine atoms exert a powerful influence on aromatic systems. Their addition to a pyridine ring introduces a new set of π-bonding and antibonding orbitals that can stabilize the ring, making it more resistant to certain addition reactions. The high electronegativity of fluorine withdraws electron density from the ring via the sigma bond (a -I effect), making the pyridine core more electron-deficient. This deactivation is particularly pronounced for electrophilic aromatic substitution.
Conversely, this electron deficiency, coupled with fluorine's ability to act as an excellent leaving group, activates the ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms make the carbon atoms to which they are attached highly electrophilic and susceptible to attack by nucleophiles. In polyfluorinated pyridines, nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions.
Regiochemical Control in Electrophilic and Nucleophilic Substitution Reactions
The regiochemistry of substitution reactions on this compound is complex due to the competing directing effects of the substituents.
Electrophilic Substitution: The two amino groups are strong activating groups and ortho-, para-directors. However, the pyridine nitrogen and the two fluorine atoms are deactivating. Electrophilic attack is generally difficult on such an electron-poor ring. If a reaction were to occur, it would likely be directed to the C6 position, which is ortho to the C5-amino group and para to the C3-amino group, though this is sterically hindered and electronically disfavored by the adjacent pyridine nitrogen.
Nucleophilic Substitution (SNAr): The fluorine atoms at positions 2 and 5 are the most likely sites for nucleophilic attack. In general SNAr reactions on fluoropyridines, substitution is favored at positions activated by the ring nitrogen and the fluorine atoms. In 2,4-dihalopyridines, substitution is strongly preferred at the 4-position. For this compound, the C2- and C5-positions are activated. A strong nucleophile could potentially displace one of the fluorine atoms, although the presence of the adjacent amino groups may influence the reactivity and regioselectivity of this process. Studies on related 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives show that nucleophilic substitution of halogens with fluoride (B91410) is an efficient process, highlighting the feasibility of such transformations on related heterocyclic systems.
Cross-Coupling and Metalation Reactions
While direct cross-coupling of the C-F bonds in this compound is challenging, the compound's halogenated precursors are excellent candidates for a variety of palladium-catalyzed cross-coupling reactions. For instance, a hypothetical bromo-derivative, such as 6-bromo-2,5-difluoropyridine-3,4-diamine, would be a versatile substrate for reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a powerful method for forming carbon-carbon bonds. The site-selectivity of such couplings on dihaloheteroarenes can often be controlled by the choice of ligand and reaction conditions, allowing for the selective functionalization of one position over another. Ligand-free conditions have been shown to provide excellent selectivity in some cases.
Metalation using strong bases like organolithium reagents would likely lead to initial deprotonation of the acidic N-H protons of the amino groups. Subsequent C-H metalation (lithiation) of the pyridine ring would be directed by the existing substituents, offering another pathway to functionalized derivatives.
Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative
| Reaction Name | Coupling Partner | Resulting Bond | Illustrative Product Class |
| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl) | Aryl-substituted difluoropyridine-diamines |
| Stille | Organostannane | C-C | Alkyl-, Alkenyl-, or Aryl-substituted derivatives |
| Heck | Alkene | C-C (Alkenyl) | Alkenyl-substituted difluoropyridine-diamines |
| Buchwald-Hartwig | Amine | C-N | Diamino-substituted difluoropyridine-diamines |
| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Alkynyl-substituted difluoropyridine-diamines |
This table outlines potential transformations based on established cross-coupling methodologies applied to a hypothetical halo-substituted precursor.
Exploration of Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Heck Analogs)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the fluorine atoms could potentially serve as leaving groups in certain cross-coupling reactions, although C-F bonds are notoriously strong and their activation typically requires harsh conditions or specialized catalytic systems compared to heavier halides like bromides or iodides. harvard.edu The amino groups can also influence the reaction by coordinating to the palladium catalyst.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. harvard.edu While direct C-F activation for Suzuki coupling is challenging, it is not impossible, especially with electron-deficient aromatic systems. harvard.edumdpi.com The reaction of this compound with an arylboronic acid would theoretically yield an arylated aminopyridine derivative. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-F bond, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the product and regenerate the catalyst. harvard.edumdpi.com Given the presence of two fluorine atoms, mono- or di-substituted products could be envisioned depending on the reaction conditions. The amino groups might necessitate the use of specific ligands to prevent catalyst inhibition. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide. nih.gov Similar to the Suzuki reaction, the key step is the oxidative addition of palladium to the C-F bond. Stannanes are stable and tolerant of many functional groups, making this a potentially viable, albeit toxic, route for functionalization. mdpi.comnih.gov The mechanism involves oxidative addition, transmetalation with the organotin reagent, and reductive elimination. nih.gov
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is typically used with aryl bromides and iodides. Direct C-F activation in Heck reactions is rare. An alternative approach would involve converting one of the functional groups on the this compound into a better leaving group (e.g., triflate) or using a derivative where a halogen like bromine is present instead of one of the fluorine atoms. For instance, studies on dibromopyridines have shown successful double Heck cross-coupling reactions to afford dialkenylpyridines. organic-chemistry.org
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, Water | 80 - 120 |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Often not required | THF, Dioxane, DMF | 60 - 110 |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | 100 - 140 |
Note: This table represents general conditions for these reaction types and would require optimization for the specific substrate this compound.
Directed Metalation Strategies for Ring Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at an adjacent ortho position. uwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce new functional groups with high regioselectivity. wikipedia.org
In this compound, the primary amino groups (-NH₂) at the C3 and C4 positions are potent DMGs. uwindsor.ca However, for deprotonation to occur, there must be a proton on an adjacent carbon atom. The only available proton on the pyridine ring is at the C6 position. Therefore, it is anticipated that treatment of this compound with a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium reagent would lead to selective lithiation at the C6 position. The coordination of the lithium to the nitrogen of the amino group at C4 (and possibly the pyridine nitrogen) would direct the base to abstract the C6 proton.
The resulting 6-lithio-2,5-difluoropyridine-3,4-diamine intermediate is a versatile nucleophile that can be trapped with a wide array of electrophiles. This allows for the introduction of various substituents specifically at the C6 position, a functionalization that would be difficult to achieve through traditional electrophilic aromatic substitution methods.
Table 2: Reagents for Directed Metalation and Subsequent Functionalization
| Step | Reagent Class | Specific Examples | Resulting Functional Group |
|---|---|---|---|
| Metalation | Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) | Organolithium Intermediate |
| Functionalization | Electrophiles | Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., DMF, Acetone) | Hydroxymethyl, Hydroxyalkyl | ||
| Carbon dioxide (CO₂) | Carboxylic acid | ||
| Disulfides (e.g., (PhS)₂) | Thioether | ||
| Silyl halides (e.g., TMSCl) | Silyl | ||
| Boronic esters (e.g., Trimethyl borate) | Boronic acid/ester |
Redox Chemistry of Fluorinated Pyridinediamines
The redox behavior of this compound is determined by the competing electronic effects of its substituents on the pyridine ring. The pyridine nucleus is inherently electron-deficient and thus susceptible to reduction.
Effect of Fluorine Atoms: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect further lowers the electron density of the pyridine ring, making it more easily reduced. Consequently, the reduction potential of this compound is expected to be less negative than that of the non-fluorinated parent compound, pyridine-3,4-diamine.
Effect of Amino Groups: Conversely, the two amino groups are strong electron-donating groups through resonance (+R or +M effect). They increase the electron density on the pyridine ring. This donation makes the ring more susceptible to oxidation and less susceptible to reduction. Therefore, the amino groups would shift the reduction potential to more negative values and the oxidation potential to less positive values.
Computational and Theoretical Studies on 2,5 Difluoropyridine 3,4 Diamine
Electronic Structure and Stability Analysis
The arrangement of electrons in a molecule dictates its stability, reactivity, and physical properties. Theoretical methods allow for a detailed examination of the electronic landscape of 2,5-Difluoropyridine-3,4-diamine.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. nih.govacademie-sciences.fr This method is founded on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org DFT calculations are widely used to predict optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov
For substituted pyridines, DFT methods, such as those using the B3LYP hybrid functional, are employed to calculate properties like bond dissociation energies and HOMO-LUMO gaps to evaluate molecular stability. nih.gov For instance, in studies of related fluorinated pyridine (B92270) derivatives, DFT has been used to predict acid dissociation constants (pKa) and to understand the impact of substituents on the electronic nature of the pyridine ring. The electron-withdrawing fluorine atoms and electron-donating amino groups in this compound create a complex electronic environment, where DFT can elucidate the net effects on the molecule's stability and potential energy surface. academie-sciences.fr
Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyridine Note: This table presents typical data obtained from DFT calculations for illustrative purposes, as specific values for this compound are not publicly available.
| Property | Predicted Value | Significance |
| Total Energy | -X Hartrees | A measure of the molecule's overall stability at 0 K. |
| Dipole Moment | ~2.5 - 3.5 Debye | Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. |
| Bond Length (C-F) | ~1.34 - 1.36 Å | Provides insight into the strength and nature of the carbon-fluorine bond. nih.gov |
| Bond Angle (N-C-C) | ~120 - 124° | Defines the molecule's geometry and steric environment. nih.gov |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govgrafiati.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researcher.life
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For molecules like this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. The presence of both electron-donating amino groups and electron-withdrawing fluorine atoms will significantly influence the localization and energy of these frontier orbitals.
Table 2: Representative Frontier Orbital Data and Its Interpretation Note: The values below are representative examples for heterocyclic compounds and serve to illustrate the concept.
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.2 eV | The molecule can act as an electron donor in reactions. The location of the HOMO indicates the most nucleophilic regions. |
| LUMO | -1.5 eV | The molecule can act as an electron acceptor. The location of the LUMO points to the most electrophilic sites. |
| HOMO-LUMO Gap | 4.7 eV | A moderate gap suggests a balance of stability and reactivity, typical for functionalized organic molecules. |
Advanced Quantum Chemical Analyses: Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM)
To gain deeper insights into chemical bonding and intramolecular interactions, more advanced analyses like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are utilized. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method provides a clear picture of the Lewis structure of a molecule. wisc.edu NBO analysis is particularly useful for quantifying charge transfer and delocalization effects, such as hyperconjugation. researchgate.net For this compound, NBO calculations can reveal the donation of electron density from the nitrogen lone pairs of the amino groups into the pyridine ring and the strong polarization of the C-F bonds, providing a quantitative measure of these electronic interactions. researchgate.netorientjchem.org
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. wikipedia.orgresearchgate.net This method identifies critical points in the electron density where the gradient is zero. researchgate.net The presence of a bond critical point (BCP) between two nuclei is an unambiguous indicator of a chemical interaction. The properties at the BCP, such as the value of the electron density and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. orientjchem.orgresearchgate.net QTAIM is especially powerful for characterizing weak interactions, such as hydrogen bonds and halogen bonds, which are expected to be significant in the crystal structure of this compound. orientjchem.orgwikipedia.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are fundamental to its function. Computational methods can explore the possible shapes (conformations) a molecule can adopt and how it interacts with its neighbors.
Investigation of Molecular Geometries and Energy Landscapes
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. nih.govmdpi.com For a flexible molecule like this compound, rotation around the C-N bonds of the amino groups can lead to different conformers. DFT calculations can be used to perform a systematic scan of the potential energy surface to locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. acs.org
These calculations yield precise information on bond lengths, bond angles, and dihedral angles for each stable conformation. nih.gov The analysis helps determine the most likely geometry of the molecule in different environments. For instance, intramolecular hydrogen bonding between an amino group hydrogen and the adjacent fluorine atom or the pyridine nitrogen could significantly stabilize certain conformers.
Table 3: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound Note: This table is illustrative and based on typical values for related structures. It demonstrates the type of data generated from geometry optimization calculations.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C(2)-F | 1.35 Å |
| Bond Length | C(4)-N(amino) | 1.38 Å |
| Bond Angle | F-C(2)-C(3) | 118.5° |
| Dihedral Angle | H-N-C(4)-C(3) | ~0° or ~180° |
Modeling Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a repeating crystal lattice. The specific arrangement, or crystal packing, is dictated by a delicate balance of intermolecular interactions. researchgate.net Computational modeling is a powerful tool for predicting and analyzing these packing arrangements.
For this compound, several types of intermolecular interactions are expected to be important:
Hydrogen Bonding: The amino groups are excellent hydrogen bond donors (N-H), which can interact with hydrogen bond acceptors on neighboring molecules, such as the pyridine nitrogen (N) or the fluorine atoms (F).
Halogen Bonding: The fluorine atoms can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules.
π-π Stacking: The electron-rich pyridine rings can stack on top of one another, an interaction that is crucial in the packing of many aromatic compounds. nih.gov
Molecular dynamics (MD) simulations and crystal structure prediction methods can model the self-assembly of molecules to find the most stable crystal packing. These studies on related fluorinated pyridines and arylenediamines show that interactions involving fluorine, such as N–H⋯F contacts, can play a significant role in determining the final supramolecular architecture. rsc.orgdtic.mil By analyzing the predicted crystal structure, one can understand the dominant forces holding the solid together, which in turn influences properties like melting point and solubility.
Theoretical Elucidation of Structure-Reactivity Relationships
The reactivity of an aromatic system like this compound is governed by the electronic effects of its substituents. The pyridine ring is inherently π-deficient due to the electronegative nitrogen atom. The addition of two electron-withdrawing fluorine atoms and two electron-donating amino groups creates a complex electronic environment that dictates its chemical behavior.
Electronic and Structural Effects of Substituents:
Computational studies on various substituted pyridines reveal that substituents significantly alter the geometry and electron distribution of the pyridine ring. rsc.org
Amino Groups (-NH₂): As strong π-donors and σ-acceptors, the amino groups at the C3 and C4 positions are expected to increase the electron density of the pyridine ring through resonance. This donation primarily enriches the ortho and para positions relative to the amino groups. Quantum chemical studies on 3,4-Diaminopyridine (B372788) have shown how the introduction of a second amino group impacts the molecular structure and reactivity. derpharmachemica.com
Fluorine Atoms (-F): Fluorine is a highly electronegative atom, making it a strong σ-acceptor (inductive effect), which withdraws electron density from the ring, making adjacent carbon atoms more electrophilic. It also acts as a weak π-donor through resonance. In fluoropyridines, the inductive effect generally dominates, leading to a net deactivation of the ring towards electrophilic substitution. researchgate.net Theoretical calculations on 2-fluoropyridine (B1216828) show a shortening of the adjacent C-N bond, indicating the potent electronic influence of the fluorine atom. researchgate.net
Frontier Molecular Orbitals and Reactivity Descriptors:
The reactivity of a molecule can be further understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov In a study on substituted picoline-diazido-Pt(IV) compounds, DFT calculations showed that the position of substituents significantly alters the HOMO-LUMO gap, thereby tuning the reactivity of the analogs. nih.gov For this compound, the electron-donating amino groups would raise the HOMO energy, while the electron-withdrawing fluorine atoms would lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive species.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the amino groups, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond donors. Conversely, regions near the fluorine atoms and hydrogen atoms of the amino groups might exhibit positive potential (blue), indicating sites for nucleophilic attack.
An illustrative table of calculated electronic properties for parent pyridine and related substituted compounds is presented below to contextualize the expected values for this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.78 | -0.45 | 6.33 |
| 4-Aminopyridine | -5.89 | -0.11 | 5.78 |
| 3,4-Diaminopyridine | -5.45 | 0.15 | 5.60 |
| 2-Fluoropyridine | -7.01 | -0.55 | 6.46 |
| This compound (Estimated) | -5.6 to -5.2 | -0.8 to -0.4 | 4.8 to 4.4 |
| Note: Values for pyridine and its derivatives are representative and sourced from computational studies. The values for this compound are estimated based on substituent effects and are for illustrative purposes only. |
Computational Design Principles for Novel this compound Derivatives
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for the in silico design of novel derivatives with tailored properties. nih.gov By systematically modifying the core structure of this compound and calculating the resulting changes in electronic and structural properties, researchers can predict the most promising candidates for synthesis and experimental validation. youtube.com
Strategies for Derivative Design:
Modulation of Electronic Properties: The primary strategy involves introducing various substituents at the remaining vacant position on the pyridine ring or on the amino groups to fine-tune the molecule's electronic character.
Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (B1213986) (-OCH₃) or alkyl groups is predicted to further increase the electron density of the pyridine ring, enhance its nucleophilicity, and decrease the HOMO-LUMO gap, potentially increasing its reactivity.
Electron-Withdrawing Groups (EWGs): Attaching EWGs like nitro (-NO₂) or cyano (-CN) would have the opposite effect, decreasing the ring's electron density and increasing the HOMO-LUMO gap, thereby making the molecule more stable and less reactive.
Structure-Property Correlation: The core of computational design lies in establishing a quantitative structure-activity relationship (QSAR) or structure-property relationship. This involves calculating a range of molecular descriptors for a series of virtual derivatives and correlating them with the desired property (e.g., reactivity, binding affinity to a biological target).
Key Computational Descriptors for Derivative Design:
| Descriptor | Definition | Relevance in Derivative Design |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts electron-donating/accepting ability and chemical reactivity. dergipark.org.tr |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates kinetic stability; a smaller gap often correlates with higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Describes the charge distribution in terms of localized bonds and lone pairs. | Provides detailed insight into hyperconjugative interactions and charge transfer between different parts of the molecule. rsc.org |
| Global Reactivity Descriptors | Chemical potential, hardness, softness, and electrophilicity index. | Quantifies the overall reactivity and stability of the designed molecules. dergipark.org.tr |
By employing these computational principles, novel this compound derivatives can be rationally designed. For instance, if the goal is to create a more potent biological inhibitor, docking simulations could be combined with DFT calculations. Derivatives could be designed to enhance specific interactions (e.g., hydrogen bonds, π-π stacking) with a target protein's active site, with DFT providing the electronic and structural parameters to validate the feasibility and stability of these interactions. nih.gov This in silico screening process significantly narrows down the number of candidate molecules for expensive and time-consuming experimental synthesis, accelerating the discovery of new functional materials and therapeutic agents.
Advanced Applications and Derivatization in Specialized Research Areas
Medicinal Chemistry Research: Derivatives with Biological Activities
The pyridine (B92270) nucleus is a "privileged" structure in medicinal chemistry, known to be a component of numerous therapeutic agents with properties including antimicrobial, antiviral, and antitumor effects. nih.gov The incorporation of fluorine can enhance these properties, making fluorinated diamino pyridines like 2,5-Difluoropyridine-3,4-diamine valuable scaffolds for developing novel therapeutic agents. researchgate.netnih.gov
Development of Antimicrobial Agents Targeting Specific Pathogens
Derivatives of fluorinated diamino pyridines are recognized as crucial intermediates in the synthesis of new pharmaceuticals, including those with antimicrobial activity. Research into the closely related isomer, 2,6-Diamino-3,5-difluoropyridine (B1336603), has shown that its derivatives can be effective against various pathogens, such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism of action for such compounds may involve the inhibition of essential bacterial protein synthesis, a process enhanced by the strong binding affinity conferred by the fluorine atoms. While all tested imidazo[4,5-b]pyridine derivatives in one study were largely inactive, one derivative showed moderate activity against E. coli, indicating that specific structural modifications are key to unlocking antibacterial potential. mdpi.com
Table 1: Antimicrobial Activity of Structurally Related Diaminopyridine Derivatives
| Pathogen | Activity Level | Reference Compound |
|---|---|---|
| Mycobacterium tuberculosis | Effective | 2,6-Diamino-3,5-difluoropyridine derivative |
| Staphylococcus aureus | Effective | 2,6-Diamino-3,5-difluoropyridine derivative |
| Escherichia coli | Moderate | Bromo-substituted imidazo[4,5-b]pyridine derivative |
This table is based on research on structurally similar compounds to illustrate the potential of the fluorinated diamino pyridine scaffold.
Exploration of Anticancer Properties and Selective Cytotoxicity in Cell Lines
The development of novel anticancer agents is a significant area of research for pyridine and pyrimidine (B1678525) derivatives. researchgate.net Fused heterocyclic systems based on these structures, such as pyrido[2,3-d]pyrimidines, have been extensively studied as anticancer agents due to their structural similarity to DNA bases. nih.gov Research into various substituted imidazo[4,5-b]pyridines demonstrated selective and potent antiproliferative activity in the sub-micromolar range against colon carcinoma cell lines. mdpi.com Similarly, a study on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives revealed that several compounds exhibited significant antiproliferative activity against breast cancer cell lines, with some showing more potent effects than the standard drug Doxorubicin. nih.gov This highlights the potential of the diamino-heterocycle motif, which is central to this compound, in developing new anticancer therapies. nih.gov
Table 2: Anticancer Activity of Related Heterocyclic Diamine Derivatives
| Cell Line | Compound Type | Observed Activity |
|---|---|---|
| Colon Carcinoma | Amidino-substituted imidazo[4,5-b]pyridine | Strong, selective activity (IC50 0.4 µM) |
| Breast Cancer (T47D, MCF-7) | Azomethine of diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Potent activity, some exceeding Doxorubicin |
This table showcases findings from related heterocyclic diamine compounds to indicate the research potential for derivatives of this compound.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a chemical scaffold. For fluorinated pyridines, SAR studies have been crucial in identifying key structural features that enhance biological activity. A notable study on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles identified them as novel inhibitors of p38 MAP kinase, an important target in inflammatory diseases. nih.gov The study synthesized a range of pyridinylimidazoles, -pyrroles, -oxazoles, and -thiazoles to understand how different heterocyclic systems attached to the fluorinated diamino pyridine core affected inhibitory activity. nih.gov The pyridinylimidazole derivative, in particular, showed potent inhibition of TNF-alpha production in mice and significant efficacy in rat models of arthritis. nih.gov Such studies underscore how systematic modifications to derivatives of a core structure like this compound can lead to the discovery of potent and selective therapeutic agents. nih.govnih.gov
Materials Science Applications
The unique properties imparted by fluorine atoms also make fluorinated pyridines attractive for applications in materials science.
Development of Polymers and Dyes Exhibiting Enhanced Thermal Stability and Chemical Resistance
The compound 2,6-Diamino-3,5-difluoropyridine, an isomer of the subject compound, is utilized in the field of material science for creating advanced polymers and dyes. The presence of fluorine atoms in the pyridine ring is a key factor, contributing to the enhanced thermal stability and chemical resistance of the resulting materials. This suggests that this compound could serve as a valuable monomer or building block for synthesizing specialty polymers with high-performance characteristics suitable for demanding applications.
Research into Heat-Shielding Materials and Silicon-Based Networks
While the direct application of this compound in heat-shielding materials and silicon-based networks is not yet extensively documented in publicly available literature, the known properties of fluorinated polymers provide a basis for potential research. The high thermal stability associated with fluorinated compounds is a critical characteristic for materials designed to withstand extreme temperatures. Further investigation could explore the incorporation of this diamine into polymer matrices or silicon-based networks to create novel composites with superior heat-resistant and insulative properties.
Functional Materials for Environmental Remediation, such as Heavy Metal and Organic Pollutant Adsorption
While direct application of this compound itself as an adsorbent is not prominently documented, its amine functionalities are key to creating materials designed for environmental remediation. Amine groups are known to chelate heavy metals, and materials functionalized with amines have shown significant promise in adsorbing various environmental pollutants.
Research into environmental adsorbents frequently involves modifying substrates like biochar with amine-containing compounds to enhance their affinity for contaminants. For instance, amine-functionalized magnetic hydrochar composites have demonstrated a strong ability to adsorb heavy metals such as Lead (Pb(II)), Chromium (Cr(VI)), and Cadmium (Cd(II)). nih.gov The amine groups on the surface of these materials provide active sites for binding these metal ions. Similarly, the modification of biochar has been shown to be effective for the removal of organic pollutants like pesticides from water. mdpi.com
The diamine structure of this compound makes it a candidate for incorporation into more complex polymer or composite materials. The two adjacent amine groups can react to form heterocyclic rings or cross-linked networks, creating a porous structure with a high density of nitrogen-based active sites. These sites are crucial for capturing heavy metals through coordination and organic pollutants via mechanisms like hydrogen bonding and electrostatic interactions. mdpi.com
Table 1: Examples of Adsorption Capacities using Amine-Functionalized Materials
| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| Amine-functionalized magnetic hydrochar | Lead (Pb(II)) | 153.80 |
| Amine-functionalized magnetic hydrochar | Chromium (Cr(VI)) | 144.77 |
| Amine-functionalized magnetic hydrochar | Cadmium (Cd(II)) | 80.58 |
| Amine-functionalized magnetic hydrochar | Copper (Cu(II)) | 78.62 |
Note: Data is illustrative of the capacity of amine-functionalized materials, as cited from a study on hydrochar composites. nih.gov
Agrochemical Development
The development of novel, effective, and environmentally safer agrochemicals is a significant area of chemical research. Fluorinated organic compounds, particularly those containing heterocyclic rings like pyridine, are an important and growing family of commercial agrochemicals. nih.gov
Utilization as Building Blocks for the Synthesis of Pesticides and Herbicides
This compound serves as a valuable building block for creating more complex agrochemicals. The pyridine scaffold is a common feature in many pesticides and herbicides. For example, the herbicide 2,4-D, a phenoxyacetic acid compound, is used to control broadleaf weeds. orst.edu While structurally different, this highlights the utility of specific chemical families in agrochemical design. The diamine can be used to construct fused-ring systems or to introduce a substituted pyridine moiety into a larger molecule, aiming to achieve a desired biological effect. The development of modern agrochemicals often involves the creation of novel chemical classes to combat resistance and improve safety profiles. nih.govresearchgate.net
Role of Fluorine Substituents in Enhancing Biological Activity and Environmental Stability of Agrochemicals
The introduction of fluorine into active ingredients is a key strategy in the design of modern crop protection products. nih.gov Fluorine atoms can profoundly influence a molecule's physicochemical properties, which in turn affects its biological activity and stability.
Key effects of fluorine substitution include:
Increased Lipophilicity: The presence of fluorine can increase a molecule's lipophilicity, which can enhance its uptake through the waxy outer layers of plants or the chitin (B13524) exoskeletons of insects. nih.gov This can lead to improved "contact activity" and make herbicides more resistant to being washed away by rain. nih.gov
Altered Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site that is typically vulnerable to metabolic degradation can block this process. This can increase the persistence and efficacy of the agrochemical, meaning it remains active for longer.
Modified Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the entire molecule. acs.org This can change how the molecule interacts with its target protein (e.g., an enzyme or receptor) in the pest or weed. nih.govnih.gov These modified interactions, which can include altered hydrogen bonding or dipole interactions, can lead to a significant increase in the compound's potency. nih.govresearchgate.net
The strategic placement of fluorine, as seen in this compound, provides a starting point for synthesizing agrochemicals that leverage these benefits for optimal efficacy and environmental performance. nih.gov
Precursors for Advanced Heterocyclic Scaffolds
The reactivity of the adjacent amine groups on the 2,5-difluoropyridine (B1303130) ring makes this diamine an excellent precursor for synthesizing fused heterocyclic systems. These systems are of great interest in materials science and electronics.
Synthesis of Fused 1,2,5-Chalcogenadiazoles and Related Systems
A significant application of aromatic diamines, including this compound, is in the synthesis of fused 1,2,5-thiadiazoles and 1,2,5-selenadiazoles. These are formed through a condensation reaction between the diamine and a suitable reagent.
1,2,5-Thiadiazoles: Reaction of the diamine with thionyl chloride (SOCl₂) or a related reagent leads to the formation of a fused thiadiazole ring. This results in the creation of 4,7-difluoro- nih.govnih.govsigmaaldrich.comthiadiazolo[3,4-c]pyridine.
1,2,5-Selenadiazoles: Similarly, reaction with selenium dioxide (SeO₂) yields the corresponding fused selenadiazole, 4,7-difluoro- nih.govnih.govsigmaaldrich.comselenadiazolo[3,4-c]pyridine.
These fused heterocyclic systems are electron-deficient and have rigid, planar structures. These properties are highly desirable for applications in electronic materials.
Development of Photovoltaic Materials, including Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs), and Organic Field Effect Transistors (OFETs)
The fused chalcogenadiazoles derived from this compound are powerful electron-accepting units. In materials science, they are often copolymerized with electron-donating monomers to create "donor-acceptor" polymers. These polymers are semiconductors and form the active layer in various organic electronic devices.
Organic Solar Cells (OSCs): In OSCs, donor-acceptor polymers absorb sunlight to create excitons (electron-hole pairs), which are then separated to generate an electrical current. The electronic properties of the polymer, such as its band gap, can be tuned by carefully selecting the donor and acceptor units to maximize light absorption and charge separation efficiency.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, an electrical current is applied to the organic semiconductor layer, causing it to emit light. The color and efficiency of the emitted light are determined by the chemical structure of the polymer.
Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic circuits. The performance of an OFET, particularly its charge carrier mobility, depends on the molecular structure and solid-state packing of the semiconductor. The rigid, planar nature of polymers derived from this compound can facilitate ordered packing, which is beneficial for high charge mobility.
The fluorine atoms retained in the final polymer structure play a crucial role. They lower the energy levels of the polymer's molecular orbitals (HOMO and LUMO), which can improve air stability and optimize the energy level alignment with other materials in the device, leading to better performance and longevity.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Lead |
| Chromium |
| Cadmium |
| Copper |
| 2,4-D (2,4-dichlorophenoxyacetic acid) |
| 4,7-difluoro- nih.govnih.govsigmaaldrich.comthiadiazolo[3,4-c]pyridine |
| 4,7-difluoro- nih.govnih.govsigmaaldrich.comselenadiazolo[3,4-c]pyridine |
| Thionyl chloride |
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Elucidation
NMR spectroscopy would be the primary tool for elucidating the molecular structure of 2,5-Difluoropyridine-3,4-diamine.
¹H NMR: This spectrum would be expected to show signals for the aromatic proton and the protons of the two amino groups. The chemical shift of the single aromatic proton would be influenced by the adjacent fluorine and amino groups. The amine protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon spectrum would reveal five distinct signals corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts of the carbons bonded to fluorine (C2 and C5) and nitrogen (C3 and C4) would be significantly different from the unsubstituted carbon.
¹⁹F NMR: This technique is crucial for fluorinated compounds. wikipedia.org Two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts and the coupling constants (J-coupling) between the fluorine atoms and with the nearby proton would provide definitive proof of their positions on the pyridine ring. wikipedia.org For comparison, the ¹⁹F NMR of the related compound 2,6-diamino-3,5-difluoropyridine (B1336603) shows distinct signals for its fluorine atoms.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition.
MS: Electron ionization (EI) or chemical ionization (CI) techniques would be used. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₅F₂N₃, MW: 145.11 g/mol ). nih.gov The fragmentation pattern would provide further structural information.
HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the range of 3300-3500 cm⁻¹. Bending vibrations for the amino groups would also be present. The C-F stretching vibrations would appear in the fingerprint region, usually between 1100 and 1300 cm⁻¹. For the related compound 2,6-diamino-3,5-difluoropyridine, N-H stretching vibrations are observed at 3350–3450 cm⁻¹ and C–F stretching modes at 1150–1250 cm⁻¹.
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima corresponding to π-π* transitions within the aromatic pyridine ring. The presence of amino groups would likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted 2,5-difluoropyridine (B1303130). For instance, some diamine compounds exhibit maximum UV-vis absorption around 305 nm. researchgate.net
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the amino groups and nitrogen atoms or fluorine atoms of adjacent molecules, which govern the crystal packing. While direct data for the target compound is unavailable, studies on analogous molecules like 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) have shown a planar pyridine backbone.
Chromatographic Methods (e.g., GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
GC-MS (Gas Chromatography-Mass Spectrometry): This method separates volatile compounds and provides a mass spectrum for each component. It would be a powerful tool for identifying the product and any volatile impurities or byproducts from a reaction mixture. Derivatization may sometimes be necessary for polar compounds like diamines to increase their volatility. researchgate.netsemanticscholar.org
HPLC (High-Performance Liquid Chromatography): HPLC is another crucial technique for purity assessment, especially for non-volatile compounds. A suitable column and mobile phase would be selected to separate the product from starting materials and non-volatile impurities. Purity is often determined by the peak area percentage in the chromatogram.
Future Perspectives and Unexplored Research Avenues
Rational Design of Next-Generation 2,5-Difluoropyridine-3,4-diamine Derivatives with Tunable Properties
The strategic placement of fluorine atoms and diamine functionalities on the pyridine (B92270) ring of this compound offers a versatile scaffold for the rational design of novel derivatives with finely tuned properties. Future research should focus on systematically modifying this core structure to modulate its electronic, physical, and biological characteristics.
Key areas for derivatization include:
Modulation of the Amine Groups: The reactivity of the amine groups can be harnessed to introduce a wide array of substituents. Acylation, alkylation, and arylation reactions can be explored to create amides, secondary and tertiary amines, respectively. These modifications can significantly influence the compound's solubility, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for applications in medicinal chemistry and materials science.
Expansion of the Pyridine Core: Annulation reactions, where an additional ring is fused to the pyridine core, could lead to novel heterocyclic systems with extended π-conjugation. Such derivatives may possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or fluorescent probes.
Introduction of Additional Functional Groups: Further functionalization of the pyridine ring, if chemically feasible, could introduce additional sites for interaction or further derivatization.
The systematic exploration of these synthetic modifications, guided by computational insights, will be instrumental in unlocking the full potential of the this compound scaffold.
Application of Green Chemistry Principles in the Synthesis and Derivatization of the Compound
As the development of this compound and its derivatives progresses, the integration of green chemistry principles will be paramount to ensure sustainable and environmentally responsible processes. Traditional synthetic methods often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. Future research should prioritize the development of cleaner and more efficient synthetic routes.
Key green chemistry strategies that can be applied include:
Catalytic Approaches: The use of catalysts, including transition metals, organocatalysts, and biocatalysts, can significantly improve the efficiency and selectivity of synthetic transformations while reducing waste. rasayanjournal.co.inmdpi.com For instance, developing catalytic methods for the amination or fluorination steps in the synthesis of the core structure or its derivatives would be a significant advancement.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govmdpi.com Exploring microwave-assisted protocols for the synthesis and functionalization of this compound could offer substantial advantages over conventional heating methods. researchgate.net
Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Research into solvent-free reaction conditions or the use of greener alternatives such as water, ionic liquids, or supercritical fluids should be a priority. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions where possible.
By embracing these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable, cost-effective, and environmentally benign.
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Computational Science, and Applied Materials Science
The full realization of the potential of this compound will necessitate a multidisciplinary research approach that integrates the expertise of synthetic organic chemists, computational scientists, and materials scientists.
Synthetic Organic Chemistry: The role of the synthetic chemist will be to develop efficient and versatile methods for the synthesis of the core molecule and its derivatives. This will involve exploring novel reaction pathways and optimizing existing ones to provide access to a diverse range of compounds for further investigation.
Computational Science: Computational chemists will play a crucial role in guiding the synthetic efforts through predictive modeling. By simulating the properties of virtual compounds, they can help to identify promising candidates for specific applications and provide insights into the structure-property relationships that govern their behavior. nih.govmdpi.com
Applied Materials Science: Materials scientists will be responsible for characterizing the physical and chemical properties of the newly synthesized compounds and evaluating their potential in various applications. This could include investigating their electronic and optical properties for use in organic electronics, their thermal stability for high-performance polymers, or their self-assembly behavior for the creation of novel supramolecular structures.
A synergistic collaboration between these disciplines will create a feedback loop where computational predictions guide synthetic efforts, and experimental results from materials characterization inform the next generation of molecular designs. This integrated approach will be essential for accelerating the discovery and development of new materials and technologies based on the this compound platform.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
